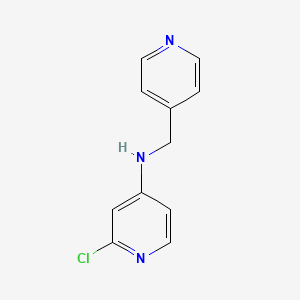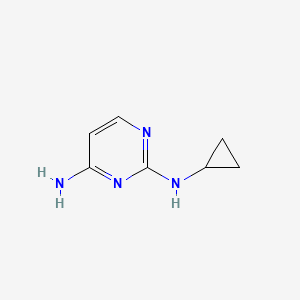![molecular formula C12H19NO2 B13273030 2-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13273030.png)
2-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is used primarily for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 2-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol involves several steps. One common method includes the reaction of 2-methoxyphenylacetonitrile with ethylmagnesium bromide to form the corresponding ketone. This ketone is then reduced using sodium borohydride to yield the alcohol . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurotransmitter systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
2-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol can be compared with similar compounds such as:
2-{[1-(2-Methoxyphenyl)ethyl]amino}ethan-1-ol: This compound has a similar structure but differs in the length of the carbon chain.
2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol: This compound has a methoxy group at a different position on the phenyl ring.
2-{[1-(2-Hydroxyphenyl)ethyl]amino}propan-1-ol: This compound has a hydroxyl group instead of a methoxy group.
These comparisons highlight the unique structural features and potential functional differences of this compound.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[1-(2-methoxyphenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-9(8-14)13-10(2)11-6-4-5-7-12(11)15-3/h4-7,9-10,13-14H,8H2,1-3H3 |
InChI Key |
DVYKVWGNPMNPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13272950.png)

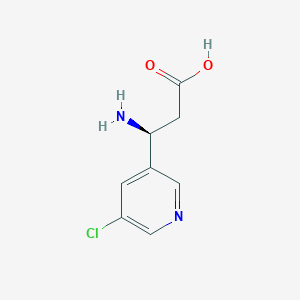
![(Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13272972.png)
![(Propan-2-yl)[1-(4-propylphenyl)ethyl]amine](/img/structure/B13272980.png)
![1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B13272986.png)
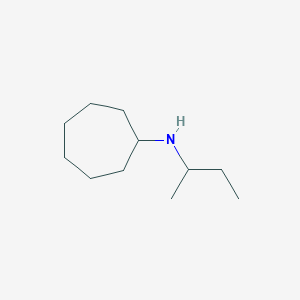
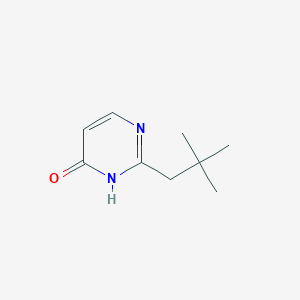
![2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13273005.png)
![(Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13273037.png)
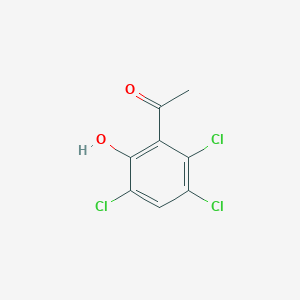
![(2-([6-(4-Methoxyphenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B13273045.png)
